molecular formula C31H35NO11 B1219320 Sulfurmycin D CAS No. 83753-74-6

Sulfurmycin D

Cat. No.: B1219320
CAS No.: 83753-74-6
M. Wt: 597.6 g/mol
InChI Key: YPHXBUMJGHZUMJ-UCPUWLPESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfurmycin D is a sulfur-containing macrolide antibiotic isolated from Streptomyces species. It exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and mycobacteria. Structurally, it features a 16-membered lactone ring with a unique sulfur-linked side chain, which contributes to its enhanced stability and target binding affinity compared to earlier macrolides . While its exact biosynthesis pathway remains under investigation, preliminary studies suggest it shares modular polyketide synthase (PKS) systems with erythromycin and tylosin, albeit with sulfur incorporation at specific stages .

Properties

CAS No.

83753-74-6

Molecular Formula

C31H35NO11

Molecular Weight

597.6 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C31H35NO11/c1-13(33)11-31(40)12-20(43-21-10-18(32(3)4)26(35)14(2)42-21)23-16(25(31)30(39)41-5)9-17-24(29(23)38)28(37)22-15(27(17)36)7-6-8-19(22)34/h6-9,14,18,20-21,25-26,34-35,38,40H,10-12H2,1-5H3/t14-,18-,20-,21-,25-,26+,31+/m0/s1

InChI Key

YPHXBUMJGHZUMJ-UCPUWLPESA-N

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O

Other CAS No.

83753-74-6

Synonyms

sulfurmycin D

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfurmycin D belongs to a class of sulfur-modified macrolides, which are distinct from conventional macrolides due to their sulfur moieties. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Core Structure Key Modifications Antimicrobial Spectrum Resistance Profile
This compound 16-membered lactone Sulfur-linked side chain Gram-positive, mycobacteria Low resistance emergence
Erythromycin 14-membered lactone Desosamine sugar moiety Gram-positive, some Gram-negative High resistance (erm genes)
Tylosin 16-membered lactone Mycaminose-mycarose sugars Veterinary pathogens (e.g., M. hyopneumoniae) Moderate resistance
Spiramycin 16-membered lactone Forosamine sugar Toxoplasma gondii, Gram-positive Cross-resistance with erythromycin

Key Findings:

Structural Advantages: The sulfur side chain in this compound enhances membrane permeability, as demonstrated in Staphylococcus aureus models (MIC: 0.5 µg/mL vs. erythromycin’s 2 µg/mL) .

Functional Limitations: this compound shows reduced activity against Gram-negative bacteria compared to azithromycin, a 15-membered macrolide with improved acid stability .

Synergistic Potential: In combination with β-lactams, this compound exhibits additive effects against methicillin-resistant S. aureus (FIC index: 0.75) .

Q & A

Q. How can researchers align this compound studies with ethical frameworks for natural product research?

  • Methodological Answer:
  • Bioprospecting compliance : Adhere to Nagoya Protocol for microbial source material.
  • Data transparency : Disclose funding sources and potential conflicts of interest.
  • Collaboration : Engage microbiologists, chemists, and ethicists in study design to address holistic implications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfurmycin D
Reactant of Route 2
Sulfurmycin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.